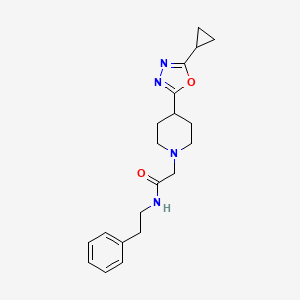

2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the formation of intermediate compounds such as ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which is further transformed into target molecules through reactions with various N-aralkyl/aryl substituted 2-bromoacetamides. These processes employ weak bases and polar aprotic solvents to achieve the desired products (Khalid et al., 2016). Such methodologies are likely adaptable for synthesizing the compound of interest, indicating the importance of precise control over reaction conditions and the selection of appropriate reactants.

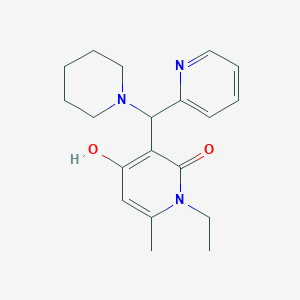

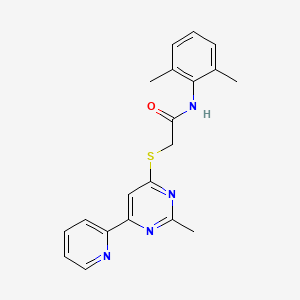

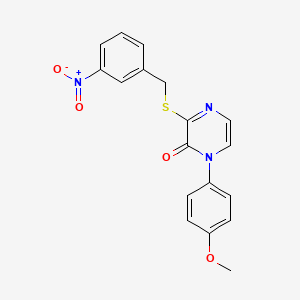

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized using advanced spectroscopic techniques, including 1H-NMR, IR, and mass spectrometry. These methods provide detailed information on the molecular framework and help elucidate the structural features of newly synthesized compounds (Khalid et al., 2016). Molecular docking studies further assist in understanding the interaction of these compounds with biological targets, revealing their potential mode of action.

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole and piperidine derivatives is influenced by their functional groups. These compounds engage in various chemical reactions, including nucleophilic substitution and cyclization, which are crucial for their biological activity. Studies on similar compounds have demonstrated moderate to potent antibacterial activity, suggesting the capability of these structural motifs to interact with biological targets effectively (Khalid et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are pivotal for understanding the compound's behavior in various environments. For closely related compounds, crystallography studies have revealed specific intermolecular interactions and conformational details, contributing to the compound's stability and reactivity (Thimmegowda et al., 2009).

Applications De Recherche Scientifique

Synthesis and Biological Activities

1,3,4-Oxadiazole bearing compounds, including those with piperidine derivatives, are highlighted for their significant biological activities. The synthesis of N-substituted derivatives of similar compounds has been explored, leading to the discovery of moderate to significant antibacterial activities against both Gram-negative and Gram-positive bacteria. The structural modifications in these derivatives, including the introduction of piperidinyl groups and 1,3,4-oxadiazol-2-yl moieties, are crucial for their biological activity. These findings suggest potential applications in developing new antibacterial agents (H. Khalid et al., 2016).

Antimicrobial Potential

Compounds containing 1,3,4-oxadiazole and piperidine derivatives have also been synthesized and evaluated for their antimicrobial activity. The structural analysis and biological evaluation of these compounds reveal their ability to inhibit growth in various bacterial strains, indicating their potential as antimicrobial agents. This research underscores the importance of structural features in determining the antimicrobial efficacy of these compounds (Kashif Iqbal et al., 2017).

Antitumor and Apoptosis-Inducing Activities

Another area of research focuses on the synthesis of compounds with 1,3,4-oxadiazole derivatives that exhibit potential antitumor activities. These compounds have been identified as apoptosis inducers, suggesting their utility in cancer research. By targeting specific cellular pathways, these compounds can induce cell death in cancer cells, offering a promising avenue for the development of novel anticancer therapies (Han-Zhong Zhang et al., 2005).

Propriétés

IUPAC Name |

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c25-18(21-11-8-15-4-2-1-3-5-15)14-24-12-9-17(10-13-24)20-23-22-19(26-20)16-6-7-16/h1-5,16-17H,6-14H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAPVNHGZKLPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)CC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-phenethylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)

![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)